1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea
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Overview
Description
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further connected to a cyclopropylurea moiety
Mechanism of Action
Target of Action
Similar compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine are known to target acetylcholinesterase .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in the biochemical processes .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound .
Result of Action
Related compounds have been shown to have significant effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-Benzylpiperidin-4-ylmethanol: This intermediate is synthesized by the reduction of 1-benzyl-4-piperidone using a reducing agent such as sodium borohydride.
Conversion to 1-[(1-Benzylpiperidin-4-yl)methyl]amine: The intermediate is then converted to the corresponding amine using reagents like thionyl chloride and ammonia.
Cyclopropylurea Formation: Finally, the amine is reacted with cyclopropyl isocyanate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Scientific Research Applications
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpiperidin-4-ylmethanol
- 1-[(1-Benzylpiperidin-4-yl)methyl]amine
- Cyclopropylurea derivatives
Uniqueness
1-[(1-Benzylpiperidin-4-yl)methyl]-3-cyclopropylurea stands out due to its unique combination of a benzylpiperidine moiety with a cyclopropylurea group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopropylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(19-16-6-7-16)18-12-14-8-10-20(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16H,6-13H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDAJESBIYIVAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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